molecular formula C12H17NO2 B8647174 Benzyl 3-amino-3-methylbutyrate

Benzyl 3-amino-3-methylbutyrate

Cat. No.: B8647174
M. Wt: 207.27 g/mol
InChI Key: KIEIMEPGIVHIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 3-amino-3-methylbutyrate is an ester derivative containing both an amino group and a branched alkyl chain. The compound’s ester moiety and amino group may confer solubility and reactivity advantages in chemical reactions, though specific studies on its biological activity or comparative properties are sparse in the literature.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

benzyl 3-amino-3-methylbutanoate

InChI

InChI=1S/C12H17NO2/c1-12(2,13)8-11(14)15-9-10-6-4-3-5-7-10/h3-7H,8-9,13H2,1-2H3

InChI Key

KIEIMEPGIVHIAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)OCC1=CC=CC=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzyl Benzoate (BB)

Benzyl benzoate (BB), a structurally related ester, is widely used as a topical scabicide. A 2023 clinical trial compared BB 25% with permethrin 5% in treating scabies, demonstrating BB’s superior efficacy (87% cure rate vs. 27% for permethrin) despite causing transient burning in 24% of patients . While BB lacks the amino group present in benzyl 3-amino-3-methylbutyrate, its ester functionality enables lipophilicity, enhancing skin penetration—a property that may differ in the amino-substituted analog.

Property This compound Benzyl Benzoate
Functional Groups Ester, primary amino Ester
Solubility Likely polar due to -NH2 group Lipophilic
Pharmacological Use Undocumented Topical scabicide
Adverse Effects Unknown Skin irritation (24% cases)

Methyl 2-Benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate

A 2003 synthetic study detailed the preparation of methyl 2-benzoylamino-3-[(3-hydroxyphenyl)amino]but-2-enoate, an α,β-unsaturated ester with aromatic and amino substituents . Unlike this compound, this compound undergoes cyclization with polyphosphoric acid (PPA) to form heterocyclic quinolines and imidazoles. The presence of conjugated double bonds and aromatic amines in such analogs highlights divergent reactivity compared to the saturated, branched structure of this compound.

Property This compound Methyl 2-Benzoylamino-3-...but-2-enoate
Backbone Structure Saturated branched chain α,β-unsaturated ester
Key Reactivity Ester hydrolysis, amine reactions Cyclization to heterocycles
Synthetic Applications Potential intermediate Precursor for quinoline/imidazole synthesis

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